molecular formula C20H22N4O4 B11192844 N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide

N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11192844
M. Wt: 382.4 g/mol
InChI Key: OSWMIGGFHXDQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate methoxyphenyl halides.

    Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction using propyl alcohol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Structures: Interfering with the integrity of cellular membranes or other structures.

Comparison with Similar Compounds

N,1-bis(4-methoxyphenyl)-5-propoxy-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    N,1-bis(4-methoxyphenyl)methanimine: A compound with similar methoxyphenyl groups but lacking the triazole ring.

    N,N-bis(4-methoxyphenyl)naphthalen-2-amine: A compound with a naphthalene core instead of the triazole ring.

    Bis(4-methoxyphenyl)methanamine: A compound with methanamine instead of the triazole ring.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to the other compounds.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N,1-bis(4-methoxyphenyl)-5-propoxytriazole-4-carboxamide

InChI

InChI=1S/C20H22N4O4/c1-4-13-28-20-18(19(25)21-14-5-9-16(26-2)10-6-14)22-23-24(20)15-7-11-17(27-3)12-8-15/h5-12H,4,13H2,1-3H3,(H,21,25)

InChI Key

OSWMIGGFHXDQGJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.